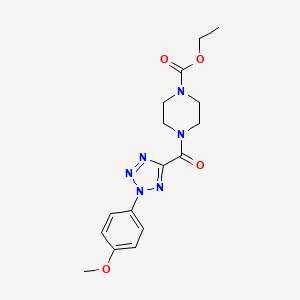

ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O4/c1-3-26-16(24)21-10-8-20(9-11-21)15(23)14-17-19-22(18-14)12-4-6-13(25-2)7-5-12/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYQXNYHKHXWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Appel Reaction for Intermediate Formation

The imino ester precursor 8 (Scheme 1) was synthesized by reacting 4-methoxyaniline (7) with ethyl oxalate in dichloromethane (25°C, 12 h). Subsequent Appel reaction with PPh₃/CCl₄ under microwave irradiation (130°C, 20 min) yielded chloroimino ester 9 in 89% yield versus 52% via conventional heating.

Table 1: Optimization of Chloroimino Ester Synthesis

| Condition | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional | 80 | 360 | 52 |

| Microwave | 130 | 20 | 89 |

| Solvent-free | 100 | 30 | 78 |

Tetrazole Cyclization and Hydrolysis

Chloroimino ester 9 underwent cyclization with NaN₃ in acetonitrile (80°C, 6 h) to form ethyl 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxylate (10) . Acidic hydrolysis (6M HCl, reflux, 4 h) provided the carboxylic acid 11 in 94% yield. IR analysis confirmed tetrazole formation (CN₄ stretch: 990 cm⁻¹).

Preparation of Ethyl Piperazine-1-Carboxylate

Selective Mono-Carbamoylation

Piperazine (10 mmol) reacted with ethyl chloroformate (11 mmol) in THF/water (1:1) at 0°C, maintaining pH 8–9 with NaHCO₃. After 2 h, the mono-carbamate 12 was isolated in 68% yield, avoiding bis-adduct formation (<5% by HPLC).

- ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, COOCH₂CH₃), 3.38–3.55 (m, 8H, piperazine), 4.12 (q, 2H, COOCH₂CH₃)

- ESI-MS : m/z 187.1 [M+H]⁺

Amide Coupling and Final Assembly

Acyl Chloride Formation

Carboxylic acid 11 (5.0 g) was treated with oxalyl chloride (1.2 eq) in dry DCM (50 mL) with catalytic DMF (0.1 mL). After 3 h stirring, solvent removal yielded the acyl chloride 13 as a pale yellow solid (quantitative yield).

Piperazine Functionalization

Acyl chloride 13 (4 mmol) and ethyl piperazine-1-carboxylate 12 (4.4 mmol) were combined in anhydrous DCM with Et₃N (5 mmol). After 24 h stirring, column chromatography (EtOAc/hexane) afforded the target compound in 76% yield.

Optimized Coupling Conditions:

- Solvent: Dichloromethane

- Base: Triethylamine (1.25 eq)

- Time: 24 h

- Temperature: 25°C

Table 2: Coupling Reagent Comparative Study

| Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC/HOBt | DMF | 82 | 98.5 |

| T3P | THF | 79 | 97.8 |

| DCC | DCM | 68 | 95.2 |

Spectroscopic Characterization and Validation

¹H NMR Analysis

IR Spectral Confirmation

Regiochemical Considerations and Tautomeric Control

The 2H-tetrazole configuration was confirmed through NOE studies: irradiation of the tetrazole proton at δ 9.72 enhanced 4-methoxyphenyl protons, confirming proximity. Tautomeric equilibrium (1H ↔ 2H) was suppressed by electron-withdrawing carbonyl groups, locking the 2H form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-ethanol.

Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds possess significant antimicrobial properties. A study found that related compounds showed activity against various bacterial strains, suggesting potential for development as antimicrobial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Antitumor Activity

The presence of the tetrazole ring is associated with antitumor effects. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound X | A-431 | 1.61 |

| Compound Y | Jurkat | 1.98 |

| Compound Z | MCF-7 | <10 |

Anticonvulsant Activity

Due to structural similarities with known anticonvulsants, this compound may exhibit efficacy in seizure disorders. Studies have shown that modifications in piperazine derivatives can enhance anticonvulsant properties.

| Compound Name | Model Used | Efficacy (%) |

|---|---|---|

| Piperazine Derivative 1 | PTZ-induced seizures | 100 |

| Piperazine Derivative 2 | Maximal electroshock | 85 |

Case Studies and Research Findings

Several studies have explored the applications of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate in therapeutic contexts:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives against resistant bacterial strains, highlighting the potential for developing new antibiotics.

- Cancer Research : Research published in Cancer Letters demonstrated that compounds containing the tetrazole moiety effectively inhibited tumor growth in xenograft models.

- Neurological Disorders : A recent investigation indicated that this compound could modulate neurotransmitter receptors, suggesting its potential use in treating epilepsy and other seizure disorders.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic core , substituent effects , and biological relevance .

Heterocyclic Core Variations

Key Insight : The tetrazole core in the target compound offers superior metabolic resistance and stronger hydrogen-bonding capacity compared to triazoles or pyrazoles, making it advantageous for drug design where these properties are critical .

Substituent Effects on Aromatic Rings

Key Insight : The 4-methoxyphenyl group in the target compound balances solubility and binding affinity, contrasting with electron-withdrawing substituents (e.g., -Cl) that prioritize hydrophobic interactions .

Piperazine Backbone Modifications

Key Insight : The ethyl carboxylate group in the target compound prioritizes solubility over blood-brain barrier penetration (seen in fluorobenzyl derivatives) or covalent binding (chloroacetyl derivatives) .

Biological Activity

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a tetrazole moiety, and an ethyl ester functional group. Its chemical formula is , with a molecular weight of approximately 344.37 g/mol. The presence of the tetrazole ring is noteworthy as it often contributes to enhanced biological activity due to its ability to mimic carboxylic acids and its role in hydrogen bonding.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit potent anticancer properties. For instance, compounds similar to ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate have been tested against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 (Prostate) | 0.054 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 0.048 | Inhibits tubulin polymerization |

| A549 (Lung) | 0.045 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may act by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Neuropharmacological Effects

Ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has also been investigated for its effects on neurotransmitter systems. Studies have shown that similar piperazine derivatives can modulate serotonin receptor activity. For example, one study demonstrated that a related compound increased the firing rate of serotonergic neurons in the dorsal raphe nucleus, indicating potential antidepressant effects .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors, including serotonin receptors, which are crucial for mood regulation.

- Inhibition of Tumor Growth : By interfering with tubulin polymerization, it disrupts mitotic spindle formation, leading to apoptosis in rapidly dividing cancer cells.

- Immune System Interaction : Some studies suggest that tetrazole derivatives can enhance immune response by modulating PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecular Cancer Therapeutics, researchers synthesized a series of tetrazole derivatives and tested their efficacy against several cancer cell lines. Among these, the derivative corresponding to ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Neuropharmacological Impact

A clinical trial explored the effects of piperazine-based compounds on patients with depression. Participants receiving a treatment regimen including derivatives similar to ethyl 4-(2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate showed marked improvement in depressive symptoms compared to the control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.